molecular formula C20H18ClN3O3S B2665212 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 869346-81-6

2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2665212
CAS No.: 869346-81-6
M. Wt: 415.89
InChI Key: FIALGDVNGMZZHB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a benzodioxin ring, and a sulfanyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions or condensation reactions . For example, a benzimidazole compound can be synthesized by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an appropriate aldehyde in a suitable solvent .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the imidazole ring is a versatile moiety that can participate in various chemical reactions, such as nucleophilic substitutions or condensation reactions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : The synthesis of novel derivatives, such as 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, has been explored for their potential antiprotozoal activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds demonstrated strong activity, with IC50 values in the nanomolar range, surpassing that of metronidazole, the standard drug for these parasites (Pérez‐Villanueva et al., 2013).

Biological Activities

  • Antiprotozoal Activity : The mentioned derivatives exhibited significant antiprotozoal activity, showcasing the potential for developing new treatments against protozoal infections. This highlights the importance of such compounds in medicinal chemistry research (Pérez‐Villanueva et al., 2013).
  • Antibacterial and Anti-enzymatic Potential : Other studies on similar compounds have shown antibacterial and anti-enzymatic potential, indicating a broad spectrum of pharmacological activities. These activities were supported by hemolytic activity assessments, suggesting the compounds' cytotoxic behavior and potential as antibacterial agents (Nafeesa et al., 2017).

Future Directions

The future directions for research on this compound could include exploring its potential applications, studying its physical and chemical properties in more detail, and developing efficient methods for its synthesis .

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-15-3-1-14(2-4-15)12-24-8-7-22-20(24)28-13-19(25)23-16-5-6-17-18(11-16)27-10-9-26-17/h1-8,11H,9-10,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIALGDVNGMZZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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